N-(环丙基甲基)胍

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

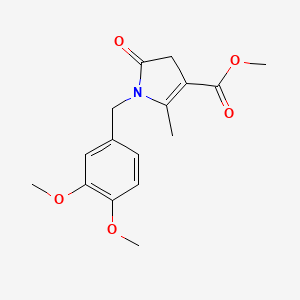

“N-(cyclopropylmethyl)guanidine”, also known as JB-POS-010 or JB010, is a guanidine derivative. It has been identified as an allosteric modulator of the sigma-1 receptor. Guanidine derivatives have found application in a diversity of biological activities .

Synthesis Analysis

The synthesis of guanidine derivatives involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine . The guanylating agent, N,N′-Di-Boc-N-methylcyclopropyl-pyrazole-1-carboxamidine, have been obtained through Mitsunobu reaction between cyclopropanemethanol .Molecular Structure Analysis

The guanidine moiety carries a positive charge at physiological pH . The symmetric structure of the compound is characterized by a urea function, involving both the central amines of the two monomers .Chemical Reactions Analysis

The components of “N-(cyclopropylmethyl)guanidine” were found to be spontaneously generated oligomers of the original compound . This discovery led to further investigations into the chemical nature of these components .Physical And Chemical Properties Analysis

“N-(cyclopropylmethyl)guanidine” has a molecular formula of C5H11N3 and a molecular weight of 113.164. More detailed physical and chemical properties are not available from the search results.科学研究应用

Synthesis of Diverse Guanidines

“N-(cyclopropylmethyl)guanidine” and “2-(cyclopropylmethyl)guanidine” can be used in the synthesis of diverse N, N’-disubstituted guanidines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

Organocatalysis

Guanidine-based organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . The guanidine group in these compounds plays a key role in asymmetric organic transformation reactions .

Biological Applications

Guanidines, including “N-(cyclopropylmethyl)guanidine” and “2-(cyclopropylmethyl)guanidine”, have found application in a diversity of biological activities . They are used as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptors antagonists .

Synthesis of Heterocycles

Guanidines serve as valuable scaffolds in the synthesis of heterocycles . They are used as precursors for the synthesis of heterocycles .

Natural Products and Pharmaceuticals

Guanidines are a privileged structure in many natural products and pharmaceuticals . They play key roles in various biological functions .

Synthesis of Cyclic Guanidines

Cyclic guanidines such as 2-aminoimidazolines (five-membered rings), 2-amino-1,4,5,6-tetrahydropyrimidines (six-membered rings) and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines (seven-membered rings) are present in many natural products and compounds of medicinal interest . The methods for the preparation of these cyclic guanidines involve the use of “N-(cyclopropylmethyl)guanidine” and "2-(cyclopropylmethyl)guanidine" .

作用机制

Target of Action

N-(cyclopropylmethyl)guanidine, also known as 2-(cyclopropylmethyl)guanidine, is a guanidine derivative . Guanidine compounds are known to play key roles in various biological functions . .

Mode of Action

The mode of action of guanidine compounds often involves electrostatic interactions . At physiological pH, the guanidine moiety carries a positive charge, and it is suggested that the mechanism of action involves an electrostatic interaction between the negatively charged bacterial cell . .

Biochemical Pathways

Guanidine compounds are found in a variety of biochemical processes and natural products . They are represented in non-ribosomal peptides, guanidine-bearing polyketides, alkaloids, terpenoids, and shikimic acid derivatives

Result of Action

Guanidine compounds are known to exhibit various biological activities .

安全和危害

未来方向

Guanidine is one of the most versatile functional groups in chemistry; compounds containing this system have found application in a diversity of biological activities . Therefore, the future directions for “N-(cyclopropylmethyl)guanidine” could involve further exploration of its biological applications and potential uses in various fields .

属性

IUPAC Name |

2-(cyclopropylmethyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3/c6-5(7)8-3-4-1-2-4/h4H,1-3H2,(H4,6,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOWLRADFQOJCQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)guanidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2356412.png)

![3-Tert-butyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356416.png)

![3-(3-Methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2356425.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2356427.png)